Fmoc-4-phosphono-Phe(Bzl)-OH Fmoc-4-phosphono-Phe(Bzl)-OH
Brand Name: Vulcanchem
CAS No.: 943148-45-6
VCID: VC0557875
InChI: InChI=1S/C31H28NO7P/c33-30(34)29(18-21-14-16-23(17-15-21)40(36,37)39-19-22-8-2-1-3-9-22)32-31(35)38-20-28-26-12-6-4-10-24(26)25-11-5-7-13-27(25)28/h1-17,28-29H,18-20H2,(H,32,35)(H,33,34)(H,36,37)/t29-/m0/s1
SMILES: C1=CC=C(C=C1)COP(=O)(C2=CC=C(C=C2)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)O
Molecular Formula: C31H28NO7P
Molecular Weight: 557.5 g/mol

Fmoc-4-phosphono-Phe(Bzl)-OH

CAS No.: 943148-45-6

Cat. No.: VC0557875

Molecular Formula: C31H28NO7P

Molecular Weight: 557.5 g/mol

* For research use only. Not for human or veterinary use.

Fmoc-4-phosphono-Phe(Bzl)-OH - 943148-45-6

Specification

CAS No. 943148-45-6
Molecular Formula C31H28NO7P
Molecular Weight 557.5 g/mol
IUPAC Name (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-[hydroxy(phenylmethoxy)phosphoryl]phenyl]propanoic acid
Standard InChI InChI=1S/C31H28NO7P/c33-30(34)29(18-21-14-16-23(17-15-21)40(36,37)39-19-22-8-2-1-3-9-22)32-31(35)38-20-28-26-12-6-4-10-24(26)25-11-5-7-13-27(25)28/h1-17,28-29H,18-20H2,(H,32,35)(H,33,34)(H,36,37)/t29-/m0/s1
Standard InChI Key SUZIBVOZBLUGME-LJAQVGFWSA-N
Isomeric SMILES C1=CC=C(C=C1)COP(=O)(C2=CC=C(C=C2)C[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)O
SMILES C1=CC=C(C=C1)COP(=O)(C2=CC=C(C=C2)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)O
Canonical SMILES C1=CC=C(C=C1)COP(=O)(C2=CC=C(C=C2)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)O

Introduction

Chemical Identity and Structural Characteristics

Fmoc-4-phosphono-Phe(Bzl)-OH, also known by the synonym Fmoc-Ppa(Bzl)-OH, is a protected amino acid derivative specifically designed for the incorporation of phosphono groups into peptides. This compound has the following defining characteristics:

PropertyValue
CAS Number943148-45-6
Molecular FormulaC₃₁H₂₈NO₇P
Molecular Weight557.5 g/mol
IUPAC Name(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-[hydroxy(phenylmethoxy)phosphoryl]phenyl]propanoic acid
AppearancePowder
Storage TemperatureRecommended storage in freezer conditions

The compound's structure features the characteristic 9-fluorenylmethoxycarbonyl (Fmoc) protecting group at the N-terminus, while the side chain contains a benzyl-protected phosphonate group attached to the para position of the phenylalanine aromatic ring . This unique structural arrangement allows it to function as a stable mimic of phosphorylated tyrosine residues found in natural proteins.

Functional Role in Peptide Chemistry

Phosphotyrosine Mimicry

Fmoc-4-phosphono-Phe(Bzl)-OH serves as a critical tool in peptide synthesis because it enables the creation of stable phosphotyrosine mimics. Naturally occurring phosphotyrosine residues are unstable under the acidic conditions typically used in peptide synthesis and are prone to enzymatic hydrolysis in biological systems . The phosphono group in this compound forms a C-P bond instead of the labile O-P bond found in genuine phosphotyrosine, making it resistant to phosphatases while still maintaining the ability to interact with phosphotyrosine-binding domains .

Solid-Phase Peptide Synthesis Applications

This compound is primarily utilized in solid-phase peptide synthesis (SPPS), a method that allows for the rapid and efficient construction of peptides. The Fmoc protecting group is particularly valuable in this context due to its ease of removal under mild basic conditions, which minimizes side reactions and facilitates automation of the synthesis process .

The development of high-quality Fmoc building blocks like Fmoc-4-phosphono-Phe(Bzl)-OH has contributed significantly to advances in peptide chemistry, allowing researchers to create modified peptides that were previously difficult to synthesize using other methods .

Comparative Analysis with Other Phosphotyrosine Mimetics

Fmoc-4-phosphono-Phe(Bzl)-OH is part of a family of compounds designed to mimic phosphotyrosine in peptides. The search results identify several related compounds that serve similar functions:

CompoundDescriptionComparison to Fmoc-4-phosphono-Phe(Bzl)-OH
Fmoc-4-phosphono(difluoromethyl)-L-phenylalanineContains a difluoromethyl group at the phosphonateIncreased stability and binding affinity due to fluorine atoms
O-malonyltyrosine derivativesDifferent chemical approach to mimic phosphotyrosineAlternative structure with distinct binding properties
Boc-4-phosphono-Phe(Et)2-OHBoc-protected version with diethyl-protected phosphonateCompatible with Boc-SPPS rather than Fmoc-SPPS
Phosphonomethylphenylalanine (Pmp)Contains an additional methylene groupDifferent spacing between phosphonate and aromatic ring

Each of these analogs offers specific advantages depending on the research application, with Fmoc-4-phosphono-Phe(Bzl)-OH being particularly valuable for Fmoc-based solid-phase peptide synthesis protocols due to its stability and compatibility with standard deprotection conditions .

Applications in Protein Tyrosine Phosphatase Research

Relevance to Phosphorylation Signaling Pathways

Fmoc-4-phosphono-Phe(Bzl)-OH is particularly important for studying protein function and interactions in signal transduction pathways where phosphorylation plays a key role. The compound allows researchers to create peptides that contain stable mimics of phosphorylated residues, which are crucial for understanding the molecular mechanisms underlying these pathways.

Protein Tyrosine Phosphatase Inhibition Studies

One significant application area is in research related to protein tyrosine phosphatases (PTPs), including PTP1B (PTPN1). These enzymes play critical roles in various human diseases through their ability to dephosphorylate tyrosine residues . Peptides containing Fmoc-4-phosphono-Phe(Bzl)-OH can serve as non-hydrolyzable substrates or inhibitors for these enzymes, facilitating research into their function and potential therapeutic targeting.

The catalytic mechanism of PTPs involves nucleophilic attack by a cysteine residue on the phosphorus atom of the substrate, followed by hydrolysis of the resulting phosphoenzyme intermediate . Phosphonate-based mimics like those derived from Fmoc-4-phosphono-Phe(Bzl)-OH can interact with the active site without undergoing this hydrolysis, making them valuable tools for mechanistic studies.

Recent Research Developments and Future Perspectives

Recent advances in Fmoc-based solid-phase peptide synthesis have expanded the applications of compounds like Fmoc-4-phosphono-Phe(Bzl)-OH in medicinal chemistry and peptide research. The availability of high-quality Fmoc building blocks has facilitated the synthesis of complex peptides, including those with post-translational modifications like phosphorylation .

Future research directions may include:

  • Development of improved synthetic routes to increase yield and purity

  • Design of new phosphotyrosine mimics with enhanced binding properties

  • Application in peptidomimetic drug discovery targeting phosphotyrosine-dependent interactions

  • Incorporation into larger protein structures through chemical ligation techniques

Researchers continue to explore the potential of phosphotyrosine mimics like Fmoc-4-phosphono-Phe(Bzl)-OH in developing targeted therapeutics for diseases where protein phosphorylation plays a critical role, such as cancer, diabetes, and autoimmune disorders .

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